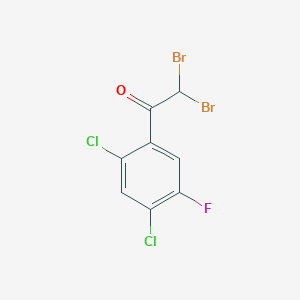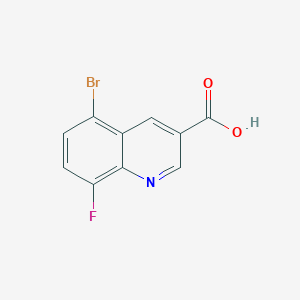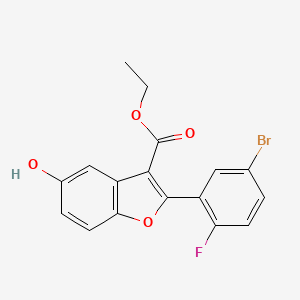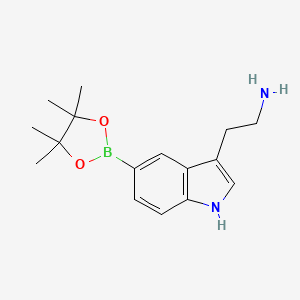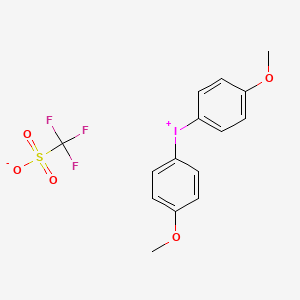
Bis(4-methoxyphenyl)iodonium Trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its role as an oxidizing agent and a reagent in various chemical reactions. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-methoxyphenyl iodide with a suitable oxidizing agent in the presence of trifluoromethanesulfonic acid. One common method includes the use of silver trifluoromethanesulfonate as the oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and other functional groups.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alcohols and aldehydes, with the reaction typically carried out in the presence of a base such as sodium hydroxide.
Substitution Reactions: Nucleophiles such as amines, thiols, and halides are commonly used, with reactions often performed in polar solvents like acetonitrile.
Coupling Reactions: Catalysts such as palladium or copper are used, with reactions conducted under inert atmosphere conditions.
Major Products:
Oxidation: The major products include ketones, carboxylic acids, and other oxidized derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as arylamines, arylthiols, and arylhalides.
Coupling: The products are typically biaryl compounds or heteroaryl derivatives.
科学的研究の応用
Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group from the iodine atom to the substrate. This process is facilitated by the electrophilic nature of the iodine center, which is activated by the electron-withdrawing trifluoromethanesulfonate group. The compound can form reactive intermediates such as iodonium ions, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate used.
類似化合物との比較
- Bis(4-methylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate
Comparison: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate is unique due to the presence of methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to bis(4-methylphenyl)iodonium trifluoromethanesulfonate, the methoxy groups provide additional electron-donating effects, potentially enhancing the compound’s ability to participate in electrophilic aromatic substitution reactions. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications.
特性
分子式 |
C15H14F3IO5S |
|---|---|
分子量 |
490.2 g/mol |
IUPAC名 |
bis(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H14IO2.CHF3O3S/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
UVESIIOEMWGOPI-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


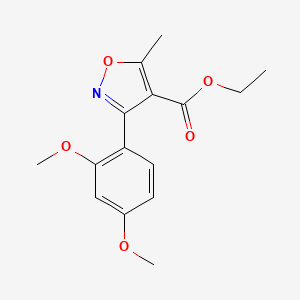
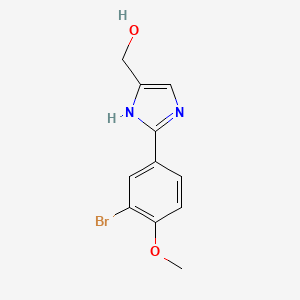

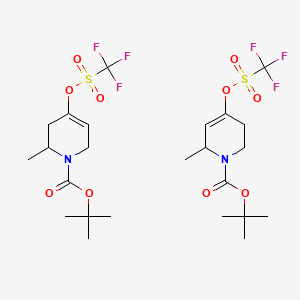
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
